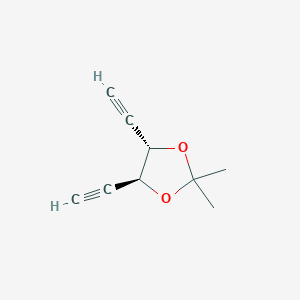![molecular formula C11H13BrO5 B14222462 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 774225-11-5](/img/structure/B14222462.png)
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by its unique structural motif, which includes a spiro[44]nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which facilitates the formation of the spirocyclic core . The reaction conditions are optimized to achieve high yields and selectivity, often involving the use of specific solvents and temperature control.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and purity to be viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an amide derivative, while substitution with an alcohol would yield an ester derivative.
Applications De Recherche Scientifique
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent. Its unique structure may interact with biological targets in a way that modulates neurological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s spirocyclic structure can impart unique physical properties to materials, making it useful in the design of novel polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully elucidated, but it is believed to involve interactions with specific molecular targets in the nervous system. The bromoacetyl group may facilitate binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific substitution pattern and the presence of the bromoacetyl group. This makes it distinct from other spirocyclic compounds, which may lack this functional group and therefore exhibit different chemical and biological properties .
Propriétés
Numéro CAS |
774225-11-5 |
|---|---|
Formule moléculaire |
C11H13BrO5 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C11H13BrO5/c1-6-3-11(8(14)16-6)5-10(2,7(13)4-12)17-9(11)15/h6H,3-5H2,1-2H3 |
Clé InChI |
VYZYYJFXENIVFK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CC(OC2=O)(C)C(=O)CBr)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
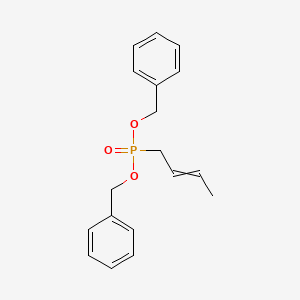
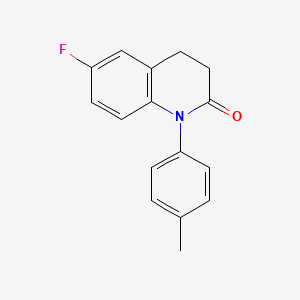
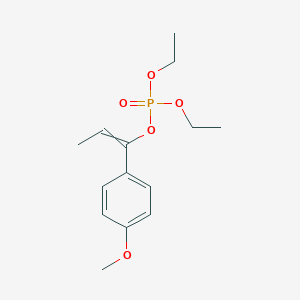

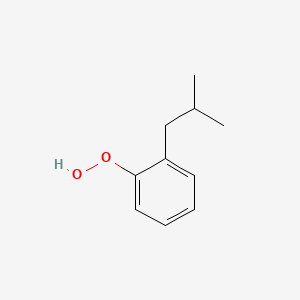
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
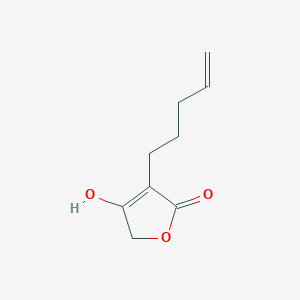
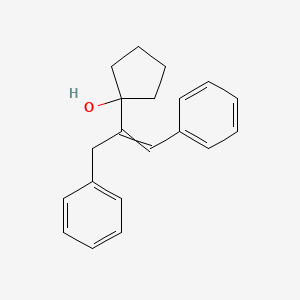
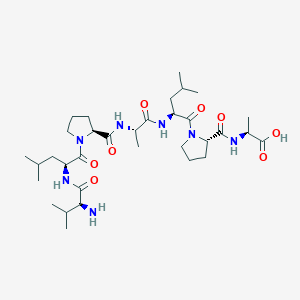
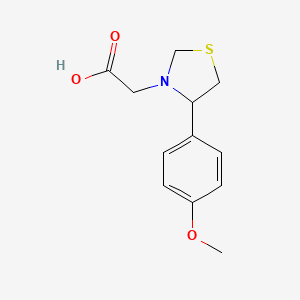
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
